molecular formula C8H11NO3 B1520449 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1235441-18-5

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B1520449
CAS No.: 1235441-18-5
M. Wt: 169.18 g/mol
InChI Key: YHWXSEYUKVMGHZ-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H11NO3. It is a derivative of cyclopropane and cyclopropylcarbamoyl groups, featuring a cyclopropane ring substituted with a carbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropane-1-carboxylic acid with cyclopropyl isocyanate under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield cyclopropane-1,2-dicarboxylic acid.

  • Reduction: Reduction reactions can produce cyclopropylcarbamoyl cyclopropane-1-carboxylate.

  • Substitution: Substitution reactions can lead to the formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

1-(Cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as cyclopropane-1-carboxylic acid and cyclopropylcarbamoyl cyclopropane-1-carboxylate. Its uniqueness lies in the presence of both the cyclopropylcarbamoyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to simpler cyclopropane derivatives.

Comparison with Similar Compounds

  • Cyclopropane-1-carboxylic acid

  • Cyclopropylcarbamoyl cyclopropane-1-carboxylate

  • Other substituted cyclopropane derivatives

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Properties

IUPAC Name

1-(cyclopropylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6(9-5-1-2-5)8(3-4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWXSEYUKVMGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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